5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a brominated aromatic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A precursor in the synthesis of 5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid.
5-Bromo-2-chloro-3-methylpyridine: Another brominated pyridine derivative with different functional groups.
2-Acetylpyridine: A related compound with an acetyl group instead of the but-3-yn-2-yl group
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-2-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-3-6(2)13-9-8(10(14)15)4-7(11)5-12-9/h1,4-6H,2H3,(H,12,13)(H,14,15) |
InChI Key |
SPPUQPSBGWTUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=C(C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
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